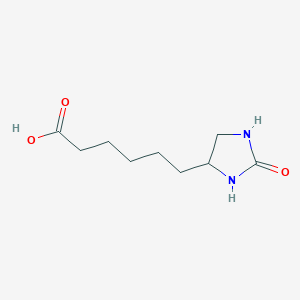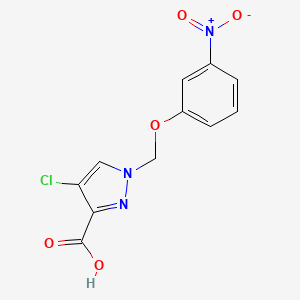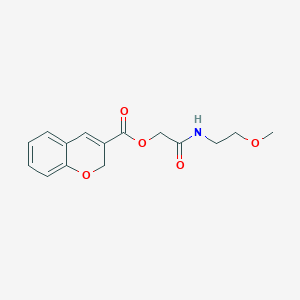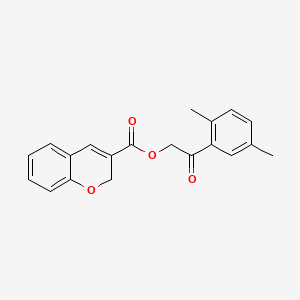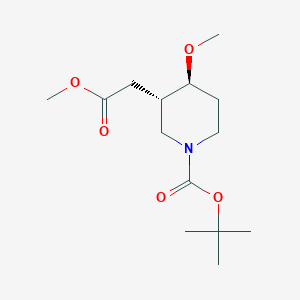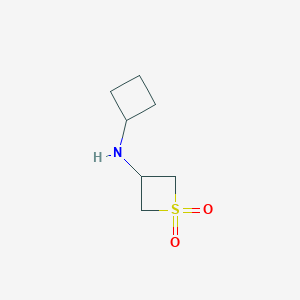
3-(Cyclobutylamino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylamino)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with cyclobutylamine. The process begins with the formation of a thietane ring, followed by the introduction of the cyclobutylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclobutylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutylamino group or the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives with various functional groups.
Substitution: Substituted thietane derivatives with different alkyl or acyl groups.
Applications De Recherche Scientifique
3-(Cyclobutylamino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in preliminary studies as an antidepressant and anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclobutylamino)thietane 1,1-dioxide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the modulation of neurotransmitter systems, such as the serotonergic and dopaminergic pathways. It is believed to act on serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors, as well as α2-adrenergic receptors. Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is similar in structure but contains a nitrile group instead of a cyclobutylamino group.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents at the 3-position of the thietane ring, such as aryloxy or phenylsulfanyl groups.
Uniqueness
3-(Cyclobutylamino)thietane 1,1-dioxide is unique due to its cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
N-cyclobutyl-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-7(5-11)8-6-2-1-3-6/h6-8H,1-5H2 |
Clé InChI |
WFTJUVSZHLFTQP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)




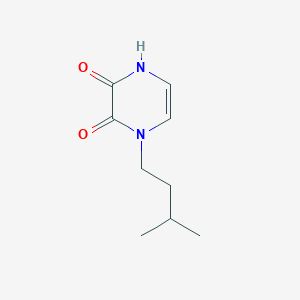
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
